DL-Methylephedrine hydrochloride
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Overview
Description
DL-Methylephedrine hydrochloride is a sympathomimetic amine that is commonly used as an antitussive and decongestant. It appears in various over-the-counter cough and cold medications around the world. This compound is known for its ability to stimulate alpha and beta adrenergic receptors, providing relief from cough and congestion .
Chemical Reactions Analysis
DL-Methylephedrine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form methylephedrine-N-oxide.
Reduction: Reduction reactions are less common but can lead to the formation of simpler amines.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
DL-Methylephedrine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of sympathomimetic amines.
Biology: Researchers use it to study its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions and its impact on the central nervous system.
Industry: It is used in the formulation of over-the-counter medications for cough and cold relief
Mechanism of Action
DL-Methylephedrine hydrochloride exerts its effects by stimulating alpha and beta adrenergic receptors. This leads to bronchial smooth muscle relaxation, increased cardiac output, and vasoconstriction. The compound mimics the effects of catecholamines on the sympathetic nervous system, resulting in relief from symptoms like cough and nasal congestion .
Comparison with Similar Compounds
DL-Methylephedrine hydrochloride is similar to other ephedra alkaloids such as ephedrine and pseudoephedrine. it is less potent than norepinephrine itself. Unlike ephedrine, which is commonly used as a bronchodilator and in the treatment of hypotension, this compound is primarily used for its antitussive and decongestant properties .
Similar Compounds
- Ephedrine
- Pseudoephedrine
- Norepinephrine
This compound stands out due to its specific use in over-the-counter medications for respiratory relief and its unique pharmacological profile .
Properties
IUPAC Name |
2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCYWJCEOILKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916196 |
Source
|
Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-46-1, 18760-80-0 |
Source
|
Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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